dl-Alanyl-dl-Serin

Übersicht

Beschreibung

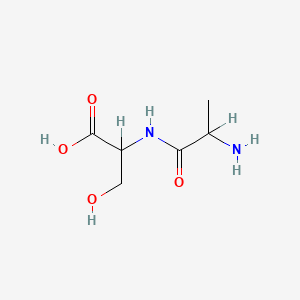

Dl-Alanyl-dl-serine (CAS 3062-19-9, C6H12N2O4) is a white crystalline powder. It is a dipeptide derivative that plays a crucial role in the synthesis of peptides and proteins. It is commonly used as a building block in peptide chemistry .

Synthesis Analysis

The synthesis of dl-Alanyl-dl-serine involves the d-alanylation pathway. The d-alanyl carrier protein ligase DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase, is the first protein in this pathway . The crystal structure of DltA reveals the unique molecular details of the catalytic center and the role of the P-loop .Molecular Structure Analysis

The molecular formula of dl-Alanyl-dl-serine is C6H12N2O4. The InChI is 1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) and the Canonical SMILES is CC(C(=O)NC(CO)C(=O)O)N .Chemical Reactions Analysis

Protolytic equilibria in aqueous solutions of dl-Alanyl-dl-serine have been studied by means of potentiometry and calorimetry. The dissociation constants and thermal effects of this reaction of the dipeptide are determined .Physical And Chemical Properties Analysis

Dl-Alanyl-dl-serine has a melting point of 209-214 °C (decomp) and a boiling point of 486.7±45.0 °C (Predicted). Its density is 1.354±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Thermochemie von Peptiden

Die Standardbildungsenthalpien von dl-Alanyl-dl-Serin und den Produkten seiner Dissoziation in einer wässrigen Lösung wurden berechnet . Diese Werte sind Schlüsselgrößen in der Thermochemie von Peptiden und ermöglichen rigorose thermodynamische Berechnungen in Systemen mit this compound .

Biomedizinische Bedeutung

Peptide wie this compound sind von großer biomedizinischer Bedeutung, insbesondere in der Endokrinologie . Viele der wichtigsten menschlichen Hormone sind Peptide .

Erstellung neuer Materialien

Die Untersuchung verschiedener Arten von Systemen, die aus bioorganischen Molekülen wie this compound bestehen, ist eine Hauptaufgabe der modernen physikalischen Chemie . Diese Forschung schafft Voraussetzungen für die Herstellung vielversprechender neuer Materialien mit den gewünschten Eigenschaften .

Biosensoren

Systeme, die aus bioorganischen Molekülen wie this compound bestehen, können als Biosensoren fungieren . Diese Systeme können das Vorhandensein anderer biologischer Moleküle nachweisen, was sie in verschiedenen Bereichen wie Medizin und Umweltüberwachung nützlich macht .

Arzneimittelträger

Bioorganische Moleküle wie this compound können auch als Arzneimittelträger fungieren . Sie können verwendet werden, um Medikamente an bestimmte Stellen im Körper zu liefern, wodurch die Wirksamkeit von Behandlungen verbessert und Nebenwirkungen reduziert werden .

Optische Filter

Systeme, die aus bioorganischen Molekülen wie this compound bestehen, können als optische Filter fungieren . Diese Systeme können die Transmission von Licht in bestimmten Wellenlängen steuern, was sie in verschiedenen optischen Geräten nützlich macht .

Puffersysteme in biologischen Anwendungen

Die zweiten Dissoziationskonstanten pK2 des NH3+ -Ladungszentrums der Alanylpeptide, einschließlich this compound, wurden bei zehn Temperaturen im Bereich von 5–50 °C bestimmt . Diese Verbindungen erwiesen sich als geeignet als Puffer im pH-Bereich (7–9), der in vielen biologischen Anwendungen entscheidend ist .

Thermodynamik der Löslichkeits-Lösungsmittel-Wechselwirkung

Die Thermodynamik der Löslichkeits-Lösungsmittel-Wechselwirkung von this compound wird mit dem Mischungsmodell interpretiert . Dieses Verständnis kann dazu beitragen, das Verhalten dieser Moleküle in verschiedenen Lösungsmitteln vorherzusagen .

Wirkmechanismus

Target of Action

The primary target of dl-Alanyl-dl-serine is the D-alanyl carrier protein ligase DltA . This enzyme is part of the dlt operon, which is involved in the d-alanylation of teichoic acids in the cell wall of Gram-positive bacteria . The d-alanylation process plays crucial roles in bacterial physiology and virulence .

Mode of Action

dl-Alanyl-dl-serine interacts with its target, DltA, by serving as a substrate for the enzyme . The enzyme DltA catalyzes the formation of D-alanyl-D-serine from D-alanine and D-serine in the presence of ATP . This reaction results in the formation of D-alanyl-D-serine, ADP, and phosphate .

Biochemical Pathways

The formation of D-alanyl-D-serine is part of the d-alanylation pathway, which is involved in the modification of teichoic acids in the cell wall of Gram-positive bacteria . This pathway is mediated by the action of four proteins encoded by the dlt operon, DltABCD . The product of this pathway, D-alanyl-D-serine, can be incorporated into the peptidoglycan pentapeptide instead of the usual D-alanyl-D-alanine dipeptide .

Pharmacokinetics

Information on the pharmacokinetics of dl-Alanyl-dl-serine is currently limited. The standard enthalpies of formation of dl-alanyl-dl-serine and the products of its dissociation in an aqueous solution have been determined . These thermodynamic properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of dl-Alanyl-dl-serine is the formation of D-alanyl-D-serine, which can be incorporated into the peptidoglycan pentapeptide in the cell wall of Gram-positive bacteria . This modification plays crucial roles in bacterial physiology and virulence .

Action Environment

The action of dl-Alanyl-dl-serine is influenced by environmental factors such as temperature and ionic strength . These factors can affect the dissolution of the compound in water and aqueous KOH solutions, thereby influencing its action, efficacy, and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952884 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3062-19-9, 3303-41-1 | |

| Record name | Alanylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3062-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3062-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

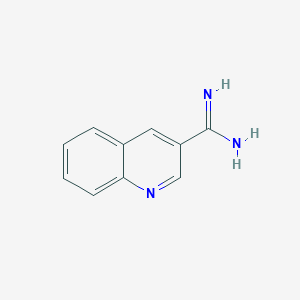

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)